![molecular formula C15H14N2O2S B5617700 N-benzyl-N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5617700.png)
N-benzyl-N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide
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Description
N-benzyl-N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a compound with potential interest in various fields of chemistry and pharmacology due to its unique chemical structure. The benzisothiazolamine dioxide core provides a versatile platform for exploring chemical reactivity and synthesizing novel derivatives with potential biological activities.
Synthesis Analysis
The synthesis of N-benzyl-N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and related compounds involves several key strategies. For instance, phosphorus pentoxide amine hydrochloride reagents have been used in the synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides, showcasing the diversity of synthetic approaches available for these compounds (Jensen & Pedersen, 1981).
Molecular Structure Analysis
X-ray diffraction studies reveal detailed insights into the molecular structure of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide. The central C–N–C bond angle approaches 120°, indicating the planarity around the nitrogen atom. Such structural details are crucial for understanding the reactivity and properties of these compounds (Fonseca, 2009).
Chemical Reactions and Properties
N,N'-Linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides exhibit significant reactivity, including the ability to form nitrogen-centered radicals under certain conditions. These reactions highlight the compound's utility in synthesizing biologically active molecules and exploring novel chemical transformations (Zakharova et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the molecular structure of N-benzyl-N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide derivatives. Detailed characterization techniques, including FTIR spectroscopy and theoretical calculations, have provided insights into the vibrational properties and conformations of these compounds (Almeida et al., 2009).
Chemical Properties Analysis
The chemical properties of N-benzyl-N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide derivatives are central to their reactivity and potential applications. Studies have shown these compounds exhibit varied reactivity towards nucleophiles, which can be attributed to the electron-withdrawing effect of the saccharyl ring influencing C–N bond lengths. This reactivity is crucial for further functionalization and application in synthetic chemistry (Almeida et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements associated with the compound are P305 + P351 + P338 , which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
N-benzyl-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-17(11-12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)20(18,19)16-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVHQYPHCFFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1,2-benzothiazol-3-amine 1,1-dioxide |
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